molecular formula C10H7N3OS B046776 2-Aminothiazolo[4,5-f]quinolin-5-ol CAS No. 120164-33-2

2-Aminothiazolo[4,5-f]quinolin-5-ol

Cat. No. B046776
M. Wt: 217.25 g/mol
InChI Key: LUMAPDUBCYHISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminothiazolo[4,5-f]quinolin-5-ol is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its synthesis has been optimized to produce high yields.

Mechanism Of Action

The mechanism of action of 2-Aminothiazolo[4,5-f]quinolin-5-ol varies depending on its application. In medicinal chemistry, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. In biochemistry, it inhibits protein kinases by binding to the ATP-binding site, which prevents the transfer of phosphate groups to target proteins. In materials science, it fluoresces when excited by light, making it useful for imaging applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Aminothiazolo[4,5-f]quinolin-5-ol are dependent on its concentration and the duration of exposure. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits protein kinases. In vivo studies have shown that it has low toxicity and is well-tolerated, making it a promising candidate for further development as an anticancer agent.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Aminothiazolo[4,5-f]quinolin-5-ol in lab experiments include its high yield synthesis, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research and development of 2-Aminothiazolo[4,5-f]quinolin-5-ol. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for the treatment of cancer. In biochemistry, the development of more potent and selective protein kinase inhibitors using this compound as a scaffold is an area of interest. In materials science, the development of new fluorescent probes based on this compound is an area of active research. Overall, the potential applications of 2-Aminothiazolo[4,5-f]quinolin-5-ol make it an exciting area of research with many opportunities for future development.

Synthesis Methods

The synthesis of 2-Aminothiazolo[4,5-f]quinolin-5-ol involves a multi-step process that includes the condensation of 2-aminobenzaldehyde with 2-mercaptobenzoic acid to form 2-(2-mercaptobenzoyl)benzaldehyde. This intermediate is then cyclized with 2-aminobenzothiazole in the presence of a catalyst to form the desired product. The synthesis of this compound has been optimized to produce high yields, and various modifications have been made to improve the efficiency of the process.

Scientific Research Applications

2-Aminothiazolo[4,5-f]quinolin-5-ol has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells. In biochemistry, it has been studied for its ability to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways. In materials science, it has been studied for its potential use as a fluorescent probe for imaging applications.

properties

CAS RN

120164-33-2

Product Name

2-Aminothiazolo[4,5-f]quinolin-5-ol

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

2-amino-[1,3]thiazolo[4,5-f]quinolin-5-ol

InChI

InChI=1S/C10H7N3OS/c11-10-13-9-5-2-1-3-12-8(5)6(14)4-7(9)15-10/h1-4,14H,(H2,11,13)

InChI Key

LUMAPDUBCYHISY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CC3=C2N=C(S3)N)O)N=C1

Canonical SMILES

C1=CC2=C(C(=CC3=C2N=C(S3)N)O)N=C1

synonyms

Thiazolo[4,5-f]quinolin-5-ol, 2-amino- (9CI)

Origin of Product

United States

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